Phenethyl bromide

Nucleophilic substitution SN2 kinetics Leaving group ability

Phenethyl bromide (2-phenylethyl bromide; β-bromoethylbenzene), CAS 103-63-9, is a primary alkyl halide with the molecular formula C₆H₅CH₂CH₂Br and a molecular weight of 185.06 g/mol. This colorless liquid (boiling point: 220–221 °C; density: 1.355 g/mL at 25 °C; refractive index: n20/D 1.556–1.5580) is synthesized industrially via anti-Markovnikov free-radical addition of hydrogen bromide to styrene.

Molecular Formula C8H9Br
Molecular Weight 185.06 g/mol
CAS No. 103-63-9
Cat. No. B041541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl bromide
CAS103-63-9
Synonyms(2-Bromoethyl)benzene;  1-Bromo-2-phenylethane;  1-Phenyl-2-bromoethane;  2-Bromo-1-phenylethane;  2-Phenethyl Bromide;  2-Phenyl-1-bromoethane;  2-Phenylbromoethane;  2-Phenylethyl Bromide;  NSC 33926;  Phenethyl Bromide;  Phenylethyl Bromide;  β-Bromoethylben
Molecular FormulaC8H9Br
Molecular Weight185.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCBr
InChIInChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyWMPPDTMATNBGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in acetonitrile
SolubilitySol in ether, benzene;  slightly soluble in carbon tetrachloride
Water solubility = 39.05 mg/l at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Bromide (CAS 103-63-9) Procurement and Technical Grade Specifications


Phenethyl bromide (2-phenylethyl bromide; β-bromoethylbenzene), CAS 103-63-9, is a primary alkyl halide with the molecular formula C₆H₅CH₂CH₂Br and a molecular weight of 185.06 g/mol . This colorless liquid (boiling point: 220–221 °C; density: 1.355 g/mL at 25 °C; refractive index: n20/D 1.556–1.5580) is synthesized industrially via anti-Markovnikov free-radical addition of hydrogen bromide to styrene [1]. As a primary alkyl bromide, it functions predominantly as an Sₙ2 electrophile, introducing the 2-phenylethyl moiety into nucleophilic substrates including amines, thiols, enolates, and stabilized carbanions . The compound is characterized by moderate volatility, insolubility in water (39.05 mg/L at 25 °C), and solubility in most organic solvents . Due to its light sensitivity and reactivity, storage is recommended under inert gas at refrigerated temperatures (0–10 °C) .

Why Phenethyl Bromide Cannot Be Replaced by Phenethyl Chloride or Iodide Without Process Revalidation


Generic substitution among phenethyl halides (chloride, bromide, iodide) or positional isomers (1-phenyl-1-bromoethane) introduces quantifiable deviations in reaction kinetics, selectivity, and product purity that invalidate established synthetic protocols. In Sₙ2 nucleophilic substitutions, the leaving group ability follows the order I > Br > Cl, with alkyl bromides exhibiting intermediate reactivity that balances practical reaction rates against the competing elimination and decomposition observed with iodides [1]. In the specific case of phenethyl systems, the anti-Markovnikov hydrobromination of styrene yields phenethyl bromide as the major product, but the competing Markovnikov addition generates 1-phenyl-1-bromoethane (α-bromophenylethane) as a persistent contaminant whose boiling point (203 °C) differs from the target compound (217 °C) by only 14 °C, rendering distillative separation ineffective [2]. Furthermore, in phase-transfer catalyzed dehydrohalogenation, the choice of substrate halide directly impacts catalyst compatibility and conversion efficiency [3]. These structural and kinetic differentiations are not interchangeable across halide analogs or positional isomers; each deviation alters reaction profiles, yield outcomes, and impurity burdens. The following evidence documents these quantifiable distinctions.

Quantitative Comparative Evidence for Phenethyl Bromide (CAS 103-63-9) Selection


Sₙ2 Reaction Rate Order: Phenethyl Bromide Occupies the Optimal Kinetic Window Between Chloride and Iodide

The relative Sₙ2 reaction rate of phenethyl bromide is quantitatively positioned between the slower chloride and the faster iodide. In systematic Sₙ2 studies using a common nucleophile and solvent, the rate of substitution increases in the order Cl < Br < I [1]. This reactivity order reflects the decreasing C–X bond strength and increasing leaving group stability, with alkyl bromides demonstrating approximately 20-fold faster reactivity than simple primary alkyl chlorides under comparable conditions [2]. The intermediate reactivity of the bromide provides a practical kinetic window: chloride analogs require extended reaction times or elevated temperatures that may promote decomposition, while iodide analogs, though faster, exhibit higher sensitivity to elimination side reactions and light-induced decomposition .

Nucleophilic substitution SN2 kinetics Leaving group ability Alkyl halide reactivity

Positional Isomer Contamination: 1-Phenyl-1-Bromoethane as a Structurally Distinct Impurity Requiring Specialized Separation

Industrial synthesis of phenethyl bromide via anti-Markovnikov hydrobromination of styrene inevitably co-produces the Markovnikov isomer, 1-phenyl-1-bromoethane (α-bromophenylethane), as a competing byproduct whose formation is promoted by metallic impurities and elevated styrene concentrations [1]. The two isomers exhibit boiling points of 217 °C for phenethyl bromide and 203 °C for 1-phenyl-1-bromoethane—a difference of only 14 °C—rendering conventional fractional distillation ineffective for complete separation [1]. Specialized separation methods, including selective condensation with aromatic compounds under Friedel-Crafts catalysis, have been patented specifically to address this co-product challenge [2]. The structural distinction is critical for procurement: phenethyl bromide (2-bromoethylbenzene) presents a primary benzylic electrophilic carbon for Sₙ2 displacement, whereas 1-phenyl-1-bromoethane bears a secondary benzylic carbon that reacts via competing Sₙ1 or elimination pathways, yielding divergent product distributions [3].

Isomer separation Markovnikov addition Hydrobromination Process impurity control

Phase-Transfer Catalytic Dehydrobromination: Catalyst Structure Dictates Conversion Efficiency

In phase-transfer catalyzed (PTC) dehydrohalogenation reactions employing substituted phenethyl bromide as substrate, the structure of the quaternary ammonium catalyst exerts a decisive quantitative influence on conversion. Under identical conditions of base concentration, catalyst loading (5 mol%), reaction time, and temperature, tetraoctylammonium bromide achieves 98% dehydrobromination conversion, whereas the smaller, less organophilic catalyst triethylbenzylammonium chloride (TEBA) yields only 33% conversion [1]. This 65-percentage-point differential stems from the E2 mechanism of PTC dehydrohalogenation, which favors highly organophilic quats that partition more effectively into the organic phase where the elimination reaction occurs [2]. The substrate specificity is notable: this pronounced catalyst sensitivity is characteristic of dehydrohalogenation pathways and is not uniformly observed across other PTC reaction types [3].

Phase-transfer catalysis Dehydrohalogenation Quaternary ammonium catalyst E2 elimination

Physicochemical Identity: Phenethyl Bromide vs. 2-Phenylethyl Bromide Are Chemically Equivalent Synonyms

The terms 'phenethyl bromide' and '2-phenylethyl bromide' refer to the identical chemical entity with CAS 103-63-9, molecular formula C₆H₅CH₂CH₂Br, and molecular weight 185.06 g/mol . Vendor technical specifications consistently report the following physical constants: boiling point 220–221 °C (lit.), density 1.355 g/mL at 25 °C (lit.), and refractive index n20/D 1.556–1.5580 . The compound is designated as light-sensitive and should be stored at refrigerated temperatures (0–10 °C) under inert gas to prevent decomposition, which may be accelerated by moisture and heat . Solubility in water is limited to 39.05 mg/L at 25 °C, while the compound is freely soluble in ether, benzene, and other common organic solvents .

CAS registry Chemical identity Nomenclature Specification verification

Aqueous Hydrolytic Stability of para-Substituted Phenethyl Bromides: Substituent-Dependent Degradation Kinetics

The hydrolytic stability of phenethyl bromide derivatives is quantitatively modulated by para-substitution. In comparative studies of para-hydroxy and para-amino substituted phenethyl bromides (simplest functional analogs of the CC-1065 DNA alkylating pharmacophore), the para-amino derivative (2) exhibits a markedly shorter aqueous lifetime and enhanced DNA reactivity relative to the para-hydroxy analog (1). Compound 2 undergoes complete hydrolysis within 30–60 minutes in buffer, and its reaction with DNA reaches completion within 5 minutes [1]. In contrast, compound 1 is only partially hydrolyzed after 60 minutes and retains DNA alkylation activity beyond 3 hours [1]. The para-amino derivative is at least 2.5-fold more reactive toward DNA than the hydroxyl analog, a differential attributed to enhanced minor-groove binding orientation facilitated by the amino group [2].

Hydrolysis kinetics Stability DNA alkylating agents para-substituted derivatives

Evidence-Backed Application Scenarios for Phenethyl Bromide (CAS 103-63-9) Procurement


Quaternary Ammonium Phase-Transfer Catalyst Synthesis via Menshutkin Reaction

Phenethyl bromide serves as an electrophilic alkylating agent in the Menshutkin reaction for the preparation of quaternary ammonium salts that function as phase-transfer catalysts (PTC) . The reaction of phenethyl bromide with triethylamine yields N,N,N-triethyl-N-phenethylammonium bromide, a PTC candidate. However, as documented in Section 3, the choice of phenethyl bromide over the chloride analog provides accelerated reaction kinetics (20× faster than chloride), reducing reaction time and energy input while maintaining a manageable rate that avoids the decomposition and elimination side reactions characteristic of the iodide [3]. The moderate leaving group ability of bromide balances reactivity with process control in industrial PTC synthesis.

Synthesis of Phenethylamine-Derived Pharmacophores and CNS-Active Intermediates

Phenethyl bromide is employed as an alkylating reagent to install the 2-phenylethyl moiety onto amine nucleophiles, generating N-phenethyl derivatives that serve as intermediates for CNS-active pharmaceutical candidates . The primary alkyl bromide structure ensures a clean Sₙ2 displacement pathway with minimal competing elimination, which is essential for maintaining stereochemical integrity and yield in multistep sequences. Procurement of the bromide rather than the chloride circumvents the extended reaction times that can lead to amine oxidation or decomposition, while avoiding the light-sensitivity and elimination susceptibility of the iodide [3].

PTC Dehydrohalogenation to Styrene Derivatives in Base-Catalyzed Elimination

Substituted phenethyl bromides undergo phase-transfer catalyzed dehydrobromination to yield styrene derivatives. As demonstrated in the comparative catalyst study cited in Section 3, the selection of an organophilic quaternary ammonium catalyst (e.g., tetraoctylammonium bromide) achieves 98% conversion, whereas less organophilic catalysts such as TEBA provide only 33% conversion under identical conditions . This stark catalyst-dependent performance differential underscores that procurement of phenethyl bromide as substrate must be accompanied by appropriate catalyst selection to achieve industrially viable yields in elimination applications.

Precursor for Regulated Fentanyl Analogs (Controlled Substances Compliance)

Phenethyl bromide is listed alongside phenethyl chloride and phenethyl iodide as a Class A precursor under Schedule VI of the Canadian Controlled Drugs and Substances Act, with a maximum permitted quantity of '0' in Column 2 of the Schedule to the Precursor Control Regulations (PCR) . This regulatory classification establishes that procurement, possession, and distribution of phenethyl bromide are subject to controlled substances compliance obligations that may not apply uniformly to other alkyl halide reagents. Scientific users and procurement entities must verify applicable jurisdictional regulations and implement appropriate chain-of-custody documentation when sourcing this compound.

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